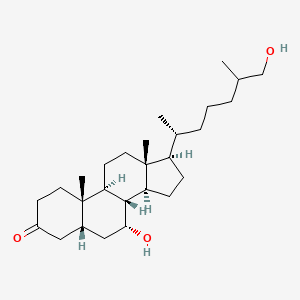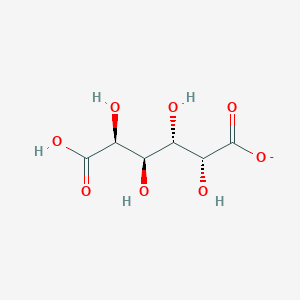
Galactarate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactarate(1-) is a dicarboxylic acid monoanion that is the conjugate base of galactaric acid. It has a role as a human metabolite. It is a galactaric acid anion and a dicarboxylic acid monoanion. It is a conjugate base of a galactaric acid. It is a conjugate acid of a galactarate(2-).
Wissenschaftliche Forschungsanwendungen
Enhancing Fungal Production of Galactaric Acid
Galactarate(1-) is a focus in biotechnology for its potential in microbial conversion processes. Research by Barth and Wiebe (2017) found that galactaric acid, which can be derived from galactarate(1-), is most soluble at pH values around 4.7 and is influenced by various ions and temperatures. They demonstrated that the fungus Trichoderma reesei can produce significant amounts of galactaric acid from d-galacturonate, highlighting the potential of galactarate(1-) in biotechnological applications (Barth & Wiebe, 2017).
Metabolic Engineering for Conversion to Meso-Galactarate
Mojzita et al. (2009) explored the conversion of d-galacturonate to meso-galactarate using metabolically engineered fungal strains. This process emphasizes the potential of galactarate in various industries, such as food, cosmetics, and pharmaceuticals. The research underlines the versatility of galactarate(1-) as a platform chemical (Mojzita et al., 2009).
Engineering Aspergillus Niger for Galactaric Acid Production
Kuivanen, Wang, and Richard (2016) used transcriptomics and CRISPR/Cas9 technologies to engineer Aspergillus niger strains for efficient production of galactaric acid from d-galacturonic acid. Their research demonstrates a significant application of galactarate(1-) in microbial biotechnology, especially in the context of sustainable production processes (Kuivanen, Wang, & Richard, 2016).
Enolase Superfamily and Galactarate Dehydratase
Research by Rakus et al. (2009) reveals the involvement of galactarate in enzymatic activities within the enolase superfamily. They identified galactarate dehydratase as a critical enzyme, providing insights into the biochemical pathways and enzymatic functions related to galactarate(1-) (Rakus et al., 2009).
Structural Studies of Sodium and Potassium Galactarate
The work of Taga, Shimada, and Mimura (1994) on the crystal structures of sodium and potassium galactarate provides fundamental insights into the physical and chemical properties of galactarate salts. Such studies are essential for understanding the potential applications of galactarate(1-) in various fields, including materials science (Taga, Shimada, & Mimura, 1994).
Biopolymer Research Using Galactarate
Lavilla et al. (2012) investigated the use of galactarate in the creation of bio-based poly(butylene terephthalate) copolyesters. Their research indicates that incorporating galactarate units can significantly influence the thermal and mechanical properties of these biopolymers, pointing to the role of galactarate(1-) in the development of sustainable materials (Lavilla et al., 2012).
Eigenschaften
Molekularformel |
C6H9O8- |
|---|---|
Molekulargewicht |
209.13 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-1/t1-,2+,3+,4- |
InChI-Schlüssel |
DSLZVSRJTYRBFB-DUHBMQHGSA-M |
Isomerische SMILES |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O |
Kanonische SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



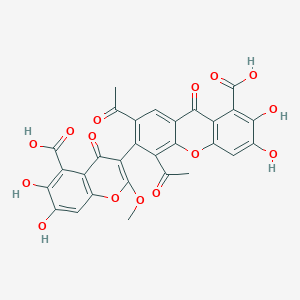
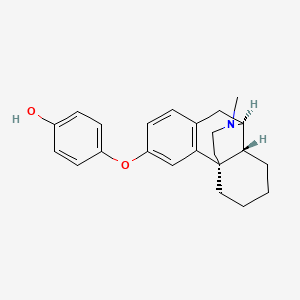

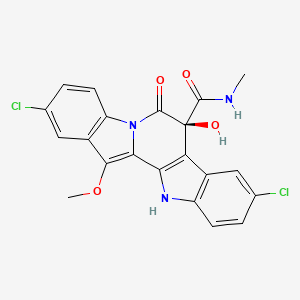
![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)

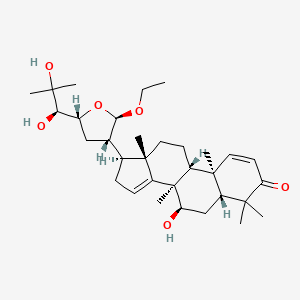
![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)

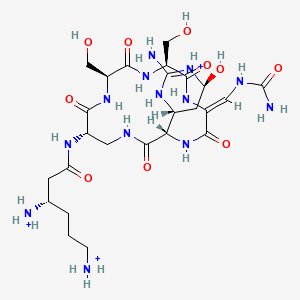
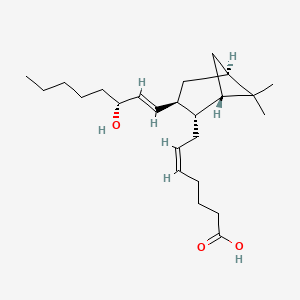
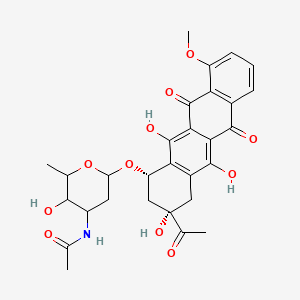
![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)
